(Z)-4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (Z)-configuration refers to the stereochemistry of the benzylidene double bond (C=CH-), where the 2-methoxybenzylidene group is positioned trans to the 4-oxo-2-thioxothiazolidin-3-yl moiety. This structural framework is associated with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-16-5-3-2-4-14(16)12-17-19(25)23(21(29)30-17)11-10-18(24)22-15-8-6-13(7-9-15)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRXBDNPYVKLH-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a thiazolidinone moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 456.5 g/mol. The compound features a complex structure that contributes to its biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. These compounds exhibited better potency than traditional antibiotics such as ampicillin .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| This compound | Yes | Yes | |
| Ampicillin | Yes | Moderate | |
| Bifonazole | Moderate | Low |
2. Anti-inflammatory Activity
Compounds containing the thiazolidinone structure have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The specific compound has shown promise in preliminary studies, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.
3. Antitumor Activity
The anticancer potential of thiazolidinone derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases . The specific compound may exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.
Case Study: Antitumor Efficacy
In a recent study, derivatives similar to this compound were tested against human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting that these compounds could be developed as potential anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound has a high binding affinity for certain enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on the benzylidene ring, the thiazolidinone core, and the linker region. Below is a comparative analysis of structurally related thiazolidinone derivatives:
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., 3-Fluoro in ) enhance anticancer activity, while electron-donating groups (e.g., 2-Methoxy in the target) may improve antimicrobial or anti-inflammatory effects .
- Linker Length: Propanamido linkers (as in the target) balance solubility and bioavailability compared to shorter linkers (e.g., propanoic acid in ) .
- Terminal Groups : Benzoic acid termini (target and ) improve aqueous solubility, critical for in vivo efficacy, whereas esters (e.g., ethyl in ) enhance metabolic stability .
Physicochemical Properties
Implications : The target’s moderate logP and solubility profile suggest favorable oral bioavailability compared to more lipophilic analogs (e.g., ). The carboxylic acid group (pKa ~4.3) ensures ionization at physiological pH, enhancing solubility in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
